molecular formula C25H21N3OS B2375290 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide CAS No. 921129-52-4

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide

Cat. No.: B2375290
CAS No.: 921129-52-4
M. Wt: 411.52
InChI Key: UWLRWXNEELEHLF-UHFFFAOYSA-N
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Description

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide is a useful research compound. Its molecular formula is C25H21N3OS and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide is a synthetic compound that belongs to a class of thieno[3,4-c]pyrazole derivatives. Its unique structure, characterized by a thieno[3,4-c]pyrazole core and an acetamide functional group, suggests potential biological activities that are currently under investigation in medicinal chemistry.

  • Molecular Formula : C23H23N3OS
  • Molecular Weight : Approximately 433.5 g/mol
  • Structural Features : The compound features a thieno[3,4-c]pyrazole core with phenyl substituents, which may enhance its lipophilicity and biological interactions.

The biological activity of this compound appears to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. Preliminary studies suggest that the compound may exhibit:

  • Anticancer Properties : Potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and pathways.
  • Antimicrobial Activity : Efficacy against certain bacterial strains.

Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Activity : Research indicates that the compound can downregulate NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
  • Antimicrobial Testing : The compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Studies

StudyFindings
Study A (2021)Cytotoxicity against MCF-7 and A549 cell linesInduced apoptosis through mitochondrial pathway
Study B (2022)Inhibition of TNF-alpha in LPS-stimulated macrophagesPotential anti-inflammatory agent
Study C (2023)Effective against Staphylococcus aureus and E. coliSuggests antibiotic potential

Synthesis and Optimization

The synthesis of this compound involves several key steps:

  • Formation of Thieno[3,4-c]pyrazole Core : Cyclization reactions using thiophene derivatives.
  • Functionalization : Introduction of phenyl and acetamide groups through coupling reactions (e.g., Suzuki coupling).

Optimization of reaction conditions is crucial for enhancing yield and purity.

Future Directions

Further research is warranted to explore:

  • In vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.
  • Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.

Properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c29-24(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)26-25-22-16-30-17-23(22)27-28(25)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLRWXNEELEHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.